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Compound of Interest

Compound Name:
2-(2-Methoxyethoxy)-5-

methylaniline

CAS No.: 156564-83-9

Cat. No.: B3106086 Get Quote

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic

Researchers Compound: 2-(2-Methoxyethoxy)-5-methylaniline (CAS: 156564-83-9) Primary

Application: Key building block for active pharmaceutical ingredients (APIs), targeted kinase

inhibitors, and advanced agrochemicals.

Mechanistic Rationale & Synthetic Strategy
The synthesis of highly functionalized anilines requires careful orchestration of protecting group

chemistry and regioselectivity. For the large-scale preparation of 2-(2-Methoxyethoxy)-5-
methylaniline, a two-step sequence starting from 4-methyl-2-nitrophenol (CAS: 119-33-5)[1] is

the industry standard.

Causality Behind Experimental Choices
Why start with a nitrophenol instead of an aminophenol? If 2-amino-4-methylphenol were

used directly, the highly nucleophilic free amine would compete with the phenol during

alkylation, leading to a complex mixture of O-alkylated, N-alkylated, and N,O-dialkylated

products. By utilizing 4-methyl-2-nitrophenol, the nitrogen is fully oxidized and non-

nucleophilic. This completely isolates reactivity to the phenolic oxygen, ensuring 100%

regioselectivity during the etherification step[2]. Furthermore, the electron-withdrawing nature

of the nitro group increases the acidity of the phenol, facilitating easier deprotonation.
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Why Potassium Carbonate (

) in DMF? The Williamson ether synthesis operates via an

mechanism.

is a mild, heterogeneous base that slowly generates the phenoxide ion without causing
base-catalyzed elimination (E2) of the alkyl halide. Dimethylformamide (DMF) is a polar
aprotic solvent; it solvates the potassium cation but leaves the phenoxide anion "naked" and
highly reactive, drastically accelerating the

displacement[2].

Why Catalytic Hydrogenation over Chemical Reduction? Traditional nitro reductions (e.g.,

Béchamp reduction using Fe/HCl) generate massive volumes of hazardous metal sludge,

making them environmentally and operationally prohibitive at scale. Catalytic hydrogenation

using Palladium on Carbon (Pd/C) is highly atom-economical, produces only water as a

byproduct, and allows for simple catalyst recovery via filtration[3],[4].

Synthetic Pathway Visualization

4-Methyl-2-nitrophenol
(CAS: 119-33-5)

Step 1: Williamson Ether Synthesis
1-Bromo-2-methoxyethane

K2CO3, DMF, 80°C

1-(2-Methoxyethoxy)-
4-methyl-2-nitrobenzene

 O-Alkylation
Step 2: Catalytic Hydrogenation

H2 (3 bar), 10% Pd/C
MeOH, 25°C

2-(2-Methoxyethoxy)-
5-methylaniline

(CAS: 156564-83-9)

 Nitro Reduction

Click to download full resolution via product page

Fig 1. Two-step synthetic pathway for 2-(2-Methoxyethoxy)-5-methylaniline.

Quantitative Data & Reagent Summaries
Table 1: Materials and Stoichiometry (1 kg Scale)
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Reagent /
Material

CAS
Number

MW ( g/mol
)

Equivalents
Mass /
Volume

Function

Step 1:

Alkylation

4-Methyl-2-

nitrophenol
119-33-5 153.14 1.00 1.00 kg

Starting

Material

1-Bromo-2-

methoxyetha

ne

6482-24-2 138.99 1.20 1.09 kg
Alkylating

Agent

Potassium

Carbonate
584-08-7 138.21 2.00 1.80 kg Base

Dimethylform

amide (DMF)
68-12-2 73.09 - 5.0 L Solvent

Step 2:

Reduction

Nitro

Intermediate
N/A 211.21 1.00 ~1.38 kg Intermediate

10% Pd/C

(50% wet)
7440-05-3 N/A 5 wt% 69.0 g Catalyst

Hydrogen

Gas (

)

1333-74-0 2.02 Excess 3.0 bar Reductant

Methanol

(MeOH)
67-56-1 32.04 - 10.0 L Solvent

Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-(2-Methoxyethoxy)-4-methyl-
2-nitrobenzene (Step 1)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3106086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal

temperature probe, and nitrogen inlet.

Deprotonation: Charge the reactor with DMF (5.0 L) and 4-methyl-2-nitrophenol (1.00 kg,

6.53 mol). Begin stirring at 250 rpm. Add anhydrous

(1.80 kg, 13.06 mol) in portions over 15 minutes.

Self-Validation Check: The solution will immediately transition to a deep, dark red/orange

color, visually confirming the formation of the reactive phenoxide anion.

Alkylation: Heat the mixture to 50 °C. Add 1-bromo-2-methoxyethane (1.09 kg, 7.84 mol)

dropwise via an addition funnel over 45 minutes to control the mild exotherm.

Reaction: Ramp the internal temperature to 80 °C and hold for 6 hours.

In-Process Control (IPC): Sample the reaction. Perform TLC (Hexane:EtOAc 3:1) or

HPLC. The reaction is validated as complete when the starting material peak (< 1% AUC)

is consumed.

Workup & Isolation: Cool the reactor to 20 °C. Quench the reaction by slowly adding 10 L of

Deionized (DI) water. Extract the aqueous mixture with Ethyl Acetate (3 x 4 L). Combine the

organic layers and wash with 5% aqueous LiCl solution (3 x 3 L) to quantitatively remove

residual DMF.

Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the intermediate as a viscous yellow-
brown oil. (Expected yield: 1.31 - 1.38 kg, 95-100%).

Protocol B: Catalytic Hydrogenation to 2-(2-
Methoxyethoxy)-5-methylaniline (Step 2)
Setup: Use a 20 L stainless steel pressure reactor (autoclave) equipped with a gas entrainment

impeller and cooling jacket.

Preparation: Dissolve the nitro intermediate (1.38 kg, 6.53 mol) in Methanol (10.0 L) and

transfer to the reactor.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3106086?utm_src=pdf-body
https://www.benchchem.com/product/b3106086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3106086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst Addition: Carefully add 10% Pd/C (69.0 g). Safety Note: Dry Pd/C is highly

pyrophoric. Ensure the catalyst is wetted with a small amount of water or added under a

strict inert atmosphere.

Purging: Seal the reactor. Purge the headspace with Nitrogen (pressurize to 3 bar, then vent)

three times to remove oxygen. Repeat the purging cycle three times with Hydrogen gas.

Hydrogenation: Pressurize the reactor to 3.0 bar with

. Set the stirrer to 600 rpm to ensure maximum gas-liquid mass transfer[3]. Maintain the
internal temperature at 25 °C using the cooling jacket (the reduction is highly exothermic).

Self-Validation Check: Monitor the mass flow controller or pressure drop. The reaction is

complete when

uptake ceases entirely and the pressure remains static for 30 minutes. (Typical reaction
time: 4-6 hours).

IPC: HPLC analysis should confirm the complete disappearance of the nitro intermediate

and the absence of hydroxylamine intermediates.

Filtration: Vent the hydrogen and purge the reactor with nitrogen three times. Filter the

reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash

the filter cake with additional Methanol (2 L).

Final Isolation: Concentrate the filtrate under reduced pressure to afford the target

compound, 2-(2-Methoxyethoxy)-5-methylaniline, as a light brown to pale pink oil that may

crystallize upon standing.

Analytical Characterization
To ensure the integrity of the final API building block, the isolated material must conform to the

following analytical specifications:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acs.oprd.5c00519
https://www.benchchem.com/product/b3106086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3106086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Technique Expected Result / Specification

HPLC Purity 98.0% (Area %)

LC-MS (ESI+) = 182.1 m/z

H NMR (400 MHz,

)

6.68 (d, 1H), 6.55 (d, 1H), 6.48 (dd, 1H), 4.12 (t,

2H), 3.80 (br s, 2H,

), 3.75 (t, 2H), 3.45 (s, 3H), 2.22 (s, 3H) ppm.

Residual Palladium < 10 ppm (via ICP-MS)

Process Scale-Up & Engineering Considerations
When scaling this process from 1 kg to pilot-plant scale (10-50 kg), several critical process

parameters (CPPs) must be managed:

Heat Transfer in Step 2: The reduction of a nitro group to an amine releases approximately

130 kcal/mol of heat. At scale, the dosing of hydrogen must be controlled via pressure-

demand valves, and the reactor must have a high surface-area-to-volume cooling jacket to

prevent thermal runaway.

Mass Transfer: The rate of catalytic hydrogenation is often limited by the dissolution of

gas into the liquid phase. Utilizing a hollow-shaft gas entrainment stirrer is critical at scale to
continuously pull

from the headspace back into the reaction matrix[3].

Dehalogenation Risks: While not applicable to this specific substrate (as it lacks halogen

substituents), if adapting this protocol for chlorinated analogs, the use of modified catalysts

(e.g., Pt/C or doped Pd/C) or alternative hydrogen sources (e.g., hydrazine hydrate) is

required to prevent competitive hydrodehalogenation[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3106086?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3106086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

